![molecular formula C18H23N3O4S2 B2723489 N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide CAS No. 95866-13-0](/img/structure/B2723489.png)
N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide
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Description
“N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide” is a compound that belongs to the class of benzenesulfonamides. It is structurally similar to “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, which is a potent and selective D4 dopamine receptor ligand .
Synthesis Analysis
The synthesis of benzenesulfonamide compounds, including structures similar to “N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. A similar compound, “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, was synthesized by microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF .Molecular Structure Analysis
The molecular structure of “N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide” is likely to be similar to that of “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, which has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .Scientific Research Applications
- Bioactivities : Sulfonamides, including this compound, serve as essential structural motifs in pharmaceuticals due to their diverse bioactivities. These include anti-fungal, antibacterial, anticancer, anti-inflammatory, anticonvulsant, and HIV protease inhibitory activities .
- Solid Acid Catalyst : N-(Phenylsulfonyl)benzenesulfonamide (NPBSA), a related compound, acts as an inexpensive and environmentally friendly solid acid catalyst. It has been employed in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles, demonstrating its utility in organic transformations .
- N-Fluorobenzenesulfonimide (NFSI) : This compound serves as a phenylsulfonyl group transfer reagent. It enables the efficient preparation of sulfonamides and sulfonic esters under mild conditions. The protocol tolerates a broad range of functional groups, making it versatile for synthetic applications .
Medicinal Chemistry and Drug Development
Organocatalysis
Sulfonylation Reactions
properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c22-26(23,17-7-3-1-4-8-17)19-11-12-20-13-15-21(16-14-20)27(24,25)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQLHPCQGTUTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide |
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